molecular formula C9H7N3O B11051749 5,6-Dimethyl-2-oxo-1,2-dihydro-3,4-pyridinedicarbonitrile

5,6-Dimethyl-2-oxo-1,2-dihydro-3,4-pyridinedicarbonitrile

Cat. No. B11051749
M. Wt: 173.17 g/mol
InChI Key: IVKANFWPHAKRRJ-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-oxo-1,2-dihydro-3,4-pyridinedicarbonitrile is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its two cyano groups attached to the pyridine ring, along with two methyl groups and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydro-3,4-pyridinedicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethyl-3,5-dicyano-4-pyridone with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-oxo-1,2-dihydro-3,4-pyridinedicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.

    Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine dicarboxylic acids, while reduction can produce dihydropyridine derivatives .

Scientific Research Applications

5,6-Dimethyl-2-oxo-1,2-dihydro-3,4-pyridinedicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-oxo-1,2-dihydro-3,4-pyridinedicarbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
  • 6-(4-Isobutylphenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
  • 4-(Dimethylamino)-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Uniqueness

5,6-Dimethyl-2-oxo-1,2-dihydro-3,4-pyridinedicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two cyano groups and two methyl groups on the pyridine ring differentiates it from other similar compounds, making it a valuable compound for various applications .

properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

5,6-dimethyl-2-oxo-1H-pyridine-3,4-dicarbonitrile

InChI

InChI=1S/C9H7N3O/c1-5-6(2)12-9(13)8(4-11)7(5)3-10/h1-2H3,(H,12,13)

InChI Key

IVKANFWPHAKRRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)C(=C1C#N)C#N)C

Origin of Product

United States

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